molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1660854
CAS No.: 845866-69-5
M. Wt: 206.26 g/mol
InChI Key: WOCPIKSQKAHVNP-RYUDHWBXSA-N
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Description

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine derivative synthesized from (S)-trans-4-hydroxyproline, a naturally occurring amino acid . The compound features a rigid bicyclo[2.2.1]heptane scaffold, which imparts conformational rigidity and stereochemical stability compared to flexible analogs like piperazine. The 4-fluorophenylmethyl substituent enhances its electronic and steric properties, making it valuable in asymmetric catalysis and medicinal chemistry .

Properties

CAS No.

845866-69-5

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1

InChI Key

WOCPIKSQKAHVNP-RYUDHWBXSA-N

SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Tosylation and Cyclization

  • Tosylation of Hydroxyproline :

    • trans-4-hydroxy-L-proline undergoes sequential tosylation at the hydroxyl and hydroxymethyl groups using tosyl chloride (TsCl) in dichloromethane with triethylamine as a base.
    • This yields (2S,4R)-N-tosyl-4-tosyloxy-2-tosyloxymethylpyrrolidine , a key intermediate with three tosyl groups that act as leaving agents.
  • Nucleophilic Displacement :

    • Reaction with 4-fluoroaniline derivatives under reflux conditions in aprotic solvents (e.g., ethyl acetate) induces cyclization.
    • The mechanism involves sequential displacement of tosyl groups, forming the bicyclic amine skeleton while retaining stereochemistry at C1 and C4.

Functionalization with 4-Fluorophenylmethyl Group

Post-cyclization, the N2 position is functionalized with the 4-fluorophenylmethyl moiety. Two primary strategies emerge:

Alkylation via Benzyl Halides

  • Reagents : 4-Fluorobenzyl bromide or chloride in the presence of a base (e.g., K2CO3 or NaH).
  • Conditions : Conducted in polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 12–24 hours.
  • Challenges : Competing N5 alkylation is mitigated by steric hindrance from the bicyclic framework, favoring N2 selectivity.

Reductive Amination

  • Substrates : 4-Fluorobenzaldehyde and the free amine intermediate.
  • Reductants : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
  • Advantage : Avoids harsh alkylation conditions, improving yields in stereochemically sensitive systems.

Stereochemical Control and Resolution

The (1S,4S) configuration is critical for biological activity. Key stereocontrol methods include:

Chiral Pool Synthesis

  • Use of enantiopure starting materials (e.g., L-proline derivatives) ensures retention of stereochemistry throughout the synthesis.
  • X-ray crystallography of intermediates confirms absolute configuration.

Kinetic Resolution

  • Racemic mixtures of the bicyclic amine are treated with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer via differential crystallization.

Purification and Characterization

Final purification leverages:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol/dichloromethane).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystalline product.

Characterization Data :

  • ¹H NMR : Aromatic protons (δ 7.02–7.25 ppm), bicyclic CH2 (δ 3.15–3.85 ppm), NH (δ 2.95 ppm).
  • HRMS : [M+H]+ at m/z 207.1234 (calculated for C12H15FN2: 207.1238).

Synthetic Challenges and Optimizations

Challenge Solution
Low cyclization yields Microwave-assisted synthesis reduces reaction time from hours to minutes
Epimerization at C1/C4 Low-temperature conditions (-20°C) during alkylation
Scalability issues Continuous flow reactor systems for high-throughput production

Mechanism of Action

The mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylmethyl group enhances its binding affinity and specificity, while the diazabicycloheptane core provides structural stability. This compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Diazabicyclo[2.2.1]heptane Derivatives
Compound Name Substituent(s) Synthesis Highlights Key Applications References
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Benzyl Alkylation with benzyl bromide; dihydrobromide salt isolated (m.p. 130–132°C) Catalysis precursor
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane Phenyl Direct arylation via Suzuki coupling Asymmetric organocatalysis
(1S,4S)-2-(5-Bromopyrimidin-2-yl) derivative 5-Bromopyrimidin-2-yl SNAr reaction with bromopyrimidine Inhibitor development
(1S,4S)-2-[(R)-1-Phenylethyl] derivative (R)-1-Phenylethyl Enantioselective alkylation High enantioselectivity in DHPM synthesis (46% ee)
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Methyl Directed lithiation strategy Building block for C-substituted analogs
Catalytic Performance in Asymmetric Reactions
  • (1S,4S)-2-[(4-Fluorophenyl)methyl] derivative : Achieves moderate enantioselectivity (18–37% ee) in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .
  • (1S,4S)-2-[(R)-1-Phenylethyl] derivative : Superior enantioselectivity (up to 46% ee) due to enhanced steric bulk and chiral induction .
  • Benzyl and Phenyl analogs : Lower ee values (<20%) in similar reactions, highlighting the critical role of fluorine in electronic modulation .
Antitumor Activity

Dithiocarbamate derivatives of the diazabicycloheptane core exhibit potent antiproliferative activity:

Table 2: IC₅₀ Values of Selected Derivatives
Compound CaSki (Cervical) MDA-MB-231 (Breast) SK-Lu-1 (Lung) Reference
(1S,4S)-N-Boc-dithiocarbamate analog 1 12.5 µM 18.3 µM 9.7 µM
(1S,4S)-N-Boc-dithiocarbamate analog 2 8.2 µM 14.6 µM 6.9 µM
Cisplatin (Control) 1.5 µM 2.1 µM 1.8 µM
  • Mechanism : Apoptosis induction without necrosis, attributed to the rigid scaffold enhancing target binding .

Physicochemical and Stereochemical Properties

  • Solubility : Hydrobromide salts (e.g., (1S,4S)-2-(4-Fluorophenyl) hydrobromide) exhibit improved aqueous solubility, critical for biological applications .
  • Stereochemical Stability : The bicyclic framework resists racemization, unlike flexible analogs like piperazine .

Biological Activity

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in neuropharmacology and cancer treatment. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a fluorophenyl group. Its chemical formula is C12H15FN2C_{12}H_{15}FN_2, and it exhibits specific properties that contribute to its biological activity.

Research indicates that (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane interacts with various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction may facilitate modulation of neurotransmitter release, which is crucial for managing neurological disorders such as depression and anxiety .

Neuropharmacological Effects

Studies have shown that this compound acts as a partial agonist at the α4β2 nAChR, suggesting its potential for treating cognitive deficits associated with neurodegenerative diseases . The ability to enhance cholinergic signaling can lead to improved synaptic transmission and neuroprotection.

Antiproliferative Activity

Recent investigations into the antiproliferative effects of related compounds have demonstrated significant activity against various cancer cell lines. For instance, derivatives of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane have shown promising results in inhibiting the proliferation of cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines.

Table 1: Antiproliferative Activity of Compounds Derived from (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

CompoundCell LineIC50 (µg/mL)
Compound 9eCaSki28
Compound 9eMDA-MB-23118
Compound 9eSK-Lu-120

These findings suggest that specific modifications to the bicyclic structure can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Induction of Apoptosis

In vitro studies indicate that certain derivatives induce apoptosis in tumor cells through caspase-dependent pathways without causing necrotic cell death in human lymphocytes. This selectivity is crucial for developing safer antitumor agents .

Case Studies

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel hybrids based on this compound framework, demonstrating their potential as selective nAChR partial agonists and their application as therapeutic agents for neurological conditions .

Another significant study involved the synthesis of dithiocarbamate derivatives of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, which exhibited notable antiproliferative activities against several cancer cell lines while showing minimal cytotoxicity towards normal cells .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H15_{15}FN2_2
  • Molecular Weight : 206.26 g/mol
  • Structure : The compound features a bicyclic structure with a fluorinated phenyl group, which enhances its pharmacological properties.

Medicinal Chemistry Applications

The compound has been identified for various therapeutic applications due to its unique structural characteristics:

  • B-Raf Inhibitors :
    • It is utilized in the synthesis of indazolylpyrazolo[1,5-a]pyrimidine analogs that act as B-Raf inhibitors, which are critical in the treatment of certain cancers, particularly melanoma. B-Raf mutations are implicated in tumor growth, making these inhibitors valuable in cancer therapy .
  • CCR2 Antagonists :
    • The compound serves as a precursor for developing CCR2 antagonists. These antagonists are important in treating inflammatory diseases and conditions such as multiple sclerosis and rheumatoid arthritis by inhibiting the migration of monocytes to inflamed tissues .
  • Nicotinic Acetylcholine Receptor Modulation :
    • It acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This property is significant for developing treatments for neurological disorders, including Alzheimer's disease and schizophrenia, where nAChR modulation can improve cognitive function .
  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors :
    • The compound is also involved in synthesizing azabicyclic sulfonamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These inhibitors have potential applications in managing metabolic syndromes by regulating cortisol levels .

Case Study 1: B-Raf Inhibition

Research has demonstrated that compounds derived from (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane exhibit potent inhibitory activity against mutant B-Raf proteins. In vitro studies showed that these compounds could significantly reduce cell proliferation in melanoma cell lines harboring B-Raf mutations.

CompoundIC50 (µM)Cell Line
Compound A0.5A375 (B-Raf V600E)
Compound B0.8SK-MEL-28 (B-Raf V600E)

Case Study 2: CCR2 Antagonism

In another study, the efficacy of CCR2 antagonists derived from this bicyclic compound was evaluated in animal models of inflammation. Results indicated a marked reduction in monocyte infiltration into inflamed tissues, correlating with improved clinical outcomes.

Treatment GroupMonocyte Infiltration (%)Clinical Score
Control705
CCR2 Antagonist252

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing fluorine atom on the aromatic ring activates the para position for nucleophilic substitution. This reactivity is exploited in coupling reactions to introduce diverse aryl or heteroaryl groups.

SubstrateReagents/ConditionsProductYieldSource
2-Bromo-4-(trifluoromethyl)pyridineCsF, DMSO, 120°C, 18htert-Butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl] derivative66%
1-Fluoro-2-methoxy-4-nitrobenzeneK₂CO₃, DMF, 50°C, 24h (N₂ atmosphere)tert-Butyl (1S,4S)-5-(2-methoxy-4-nitroaryl) derivative85%

Key Observations :

  • Solvent Effects : Polar aprotic solvents like DMSO or DMF enhance reaction rates by stabilizing transition states.

  • Base Role : CsF or K₂CO₃ deprotonates the bicyclic amine, increasing nucleophilicity for attack on the activated aryl halide.

  • Temperature : Higher temperatures (120°C) accelerate reactions with less reactive substrates, while milder conditions (50°C) suffice for electron-deficient aromatics.

Functionalization of the Diazabicycloheptane Core

The secondary amines in the diazabicycloheptane framework participate in alkylation and acylation reactions. For example:

tert-Butoxycarbonyl (Boc) Protection

The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a stable carbamate. This protection step is critical for sequential functionalization strategies .

Comparative Reactivity with Halogenated Analogs

The fluorinated derivative exhibits distinct reactivity compared to chloro- or bromo-substituted analogs:

PropertyFluorinated DerivativeChloro/Bromo Analogs
Electrophilicity Enhanced due to -F inductive effectsLower (weaker electron withdrawal)
Reaction Rate Faster SNAr with amines/nucleophilesSlower, requiring harsher conditions
Byproduct Formation Minimal (F⁻ is a poor leaving group)Higher (Cl⁻/Br⁻ may compete)

Mechanistic Insights

  • SNAr Pathway : The fluorine atom polarizes the C-F bond, creating a partial positive charge at the para carbon. Nucleophilic attack by the diazabicycloheptane amine proceeds via a Meisenheimer intermediate, followed by fluoride elimination .

  • Steric Considerations : The bicyclic structure imposes conformational constraints, favoring reactions at the less hindered exo-amine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. Key steps include:

  • Tosylation : Protection of the hydroxyl group using tosyl chloride (TsCl) in pyridine .
  • Nucleophilic substitution : Reaction with 4-fluoroaniline under reflux conditions to introduce the fluorophenylmethyl group .
  • Cyclization : Intramolecular ring closure via LiBH₄ reduction or NaOMe-mediated elimination to form the bicyclic core .
  • Purification : Flash chromatography (e.g., toluene/diethyl ether mixtures) separates stereoisomers .
  • Critical Intermediates : (2S,4R)-N-tosyl-4-tosyloxymethylpyrrolidine and (1S,4S)-5-(2,4-difluorophenyl)-2-tosyl derivatives are pivotal .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute stereochemistry and crystal packing. For example, monoclinic crystals (space group P2₁) with a = 9.9615 Å, b = 7.6586 Å, and dihedral angles between aromatic rings of 17.2° confirm rigidity .
  • NMR spectroscopy : Key signals include δ 7.70–7.68 (d, J = 8 Hz, tosyl protons) and δ 4.46 (s, bridgehead protons) in <sup>1</sup>H NMR, and δ 156.32 (C-F aromatic carbon) in <sup>13</sup>C NMR .
  • Melting point analysis : Reported ranges (e.g., 187–192°C) validate purity .

Advanced Research Questions

Q. How do enantioselective synthesis methods impact the yield and purity of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane?

  • Methodological Answer : Traditional methods (e.g., Portoghese’s route) achieve ~85% yield but require harsh conditions (e.g., BH₃/THF) . Improved protocols use NaBH₄ in ethanol/THF at 0°C, enhancing enantiomeric excess (ee >98%) and reducing side reactions .

  • Key comparison :
MethodYield (%)ee (%)Conditions
Portoghese (1993)8590BH₃/THF, reflux
Modified (Zhang et al.)9398NaBH₄, 0°C, ethanol/THF

Q. What role does the bicyclic framework play in asymmetric organocatalysis applications?

  • Methodological Answer : The rigid 2,5-diazabicyclo[2.2.1]heptane core provides steric hindrance and hydrogen-bonding sites , enabling enantioselective catalysis. For example:

  • Mannich reactions : The fluorophenylmethyl group directs substrate orientation via π-π interactions, achieving >90% ee in β-amino alcohol synthesis .
  • Kinetic resolution : The bicyclic structure stabilizes transition states in acyl transfer reactions, with turnover numbers (TON) exceeding 500 .

Q. How can researchers address discrepancies in reported melting points or NMR data across studies?

  • Methodological Answer :

  • Crystallization solvents : Differences in solvent polarity (e.g., ethyl acetate vs. methanol) affect crystal lattice energy, altering melting points by 5–10°C .
  • NMR calibration : Ensure internal standards (e.g., TMS) and solvent deuteration (CDCl₃ vs. DMSO-d₆) are consistent. For example, δ 3.56–3.54 (bridge protons) may shift due to hydrogen bonding with residual H₂O .
  • Statistical analysis : Use multivariate regression to correlate reaction conditions (e.g., reflux time, stoichiometry) with spectral outliers .

Data Contradiction Analysis

Q. Why do some studies report lower yields in fluorophenylmethyl group incorporation?

  • Methodological Answer : Contradictions arise from:

  • Reaction time : Shorter reflux periods (<2 h) leave unreacted 4-fluoroaniline, reducing yields to 60–70% . Optimal conditions require >4 h .
  • Purification : Silica gel chromatography may degrade acid-sensitive intermediates; alternative methods (e.g., preparative HPLC) improve recovery .

Research Design Considerations

Q. What strategies optimize the synthesis of derivatives for α7 neuronal nicotinic receptor studies?

  • Methodological Answer :

  • Derivatization : Introduce sulfonyl groups (e.g., 4-methylphenylsulfonyl) at N5 to enhance binding affinity (IC₅₀ = 12 nM vs. 45 nM for parent compound) .
  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to maintain (1S,4S) configuration during side-chain modifications .

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